Aurora Kinase A/B Inhibition: Potency and Selectivity Advantage Over Core-Modified Scaffolds
Derivatives synthesized from the Imidazo[1,2-a]pyrazin-2-ylmethanamine core demonstrate potent Aurora A/B dual inhibition, a profile that is strictly dependent on the specific nitrogen arrangement of the scaffold. In head-to-head profiling, the lead compound derived from this core (compound 12 in the study) exhibited an IC50 of 46 nM against Aurora A kinase [1]. Crucially, when the core was modified to an imidazo[1,2-a]pyridine analog (replacing the pyrazine nitrogen with a CH group), the IC50 increased to >5000 nM, representing a >100-fold loss in potency [2]. This underscores the essential role of the precise imidazo[1,2-a]pyrazine architecture for ATP-mimetic binding.
| Evidence Dimension | Aurora A Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 46 nM (for compound 12, a direct derivative of the core scaffold) [1] |
| Comparator Or Baseline | IC50 > 5000 nM for imidazo[1,2-a]pyridine analog (core CH substitution) [2] |
| Quantified Difference | >100-fold decrease in potency for the comparator core |
| Conditions | Enzymatic kinase inhibition assay (Aurora A, HTRF format) [1] |
Why This Matters
This quantitative disparity demonstrates that alternative core heterocycles are not functionally equivalent; procurement of the correct CAS number ensures the chemical starting point aligns with published potency benchmarks.
- [1] Belanger, D. B., Williams, M. J., Curran, P. J., Mandal, A. K., Meng, Z., Rainka, M. P., ... & Siddiqui, M. A. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-6743. View Source
- [2] Voss, M. E., Rainka, M. P., Fleming, M., Peterson, L. H., Belanger, D. B., Siddiqui, M. A., ... & Hruza, A. (2012). Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-3549. View Source
